2-Amino-2-phenylacetonitrile
CAS No.: 16750-42-8
Cat. No.: VC21052443
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16750-42-8 |
---|---|
Molecular Formula | C8H8N2 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | 2-amino-2-phenylacetonitrile |
Standard InChI | InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 |
Standard InChI Key | JTIHSSVKTWPPHI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C#N)N |
Canonical SMILES | C1=CC=C(C=C1)C(C#N)N |
Introduction
Chemical Identity and Properties
Structural Characteristics
2-Amino-2-phenylacetonitrile consists of a phenyl group, an amino group, and a nitrile group all connected to a central carbon atom. This arrangement creates a chiral center at the alpha carbon, giving the molecule distinct stereochemical properties. The compound's molecular framework combines the aromatic character of the phenyl ring with the nucleophilic properties of the amino group and the electrophilic nature of the nitrile functionality.
Chemical Identifiers
For reference and identification purposes, the key chemical identifiers for 2-amino-2-phenylacetonitrile are presented in Table 1.
Table 1: Chemical Identifiers of 2-Amino-2-phenylacetonitrile
Identifier | Value |
---|---|
IUPAC Name | 2-amino-2-phenylacetonitrile |
Molecular Formula | C8H8N2 |
Molecular Weight | 132.16 g/mol |
CAS Number | 16750-42-8 |
InChI | InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 |
InChI Key | JTIHSSVKTWPPHI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C#N)N |
Synthesis Methods
Laboratory Synthesis Routes
The synthesis of 2-amino-2-phenylacetonitrile can be accomplished through several well-established methodologies. One common approach involves the reaction of benzyl cyanide with ammonia in the presence of an appropriate catalyst. This process typically requires carefully controlled conditions including elevated temperatures and pressures to achieve optimal yields.
Another synthetic pathway involves condensation reactions between benzaldehyde derivatives and cyanide sources, followed by amination. This approach often employs benzaldehyde with ammonium cyanide or cyanohydrin intermediates under acidic conditions to form the target compound.
Industrial Production Methods
At industrial scales, the production of 2-amino-2-phenylacetonitrile frequently employs continuous flow reactors rather than batch processes. This approach ensures consistent quality and yield while allowing for precise control of reaction parameters. Industrial methodologies are specifically optimized to minimize byproduct formation and maximize production efficiency, which is essential for commercial viability.
The purification of the synthesized compound typically involves recrystallization from solvents such as ethanol or methanol to achieve high purity (≥98%). Quality control commonly employs spectroscopic techniques including FT-IR, 1H NMR, and mass spectrometry to verify structural integrity and purity.
Chemical Reactivity
Oxidation Reactions
2-Amino-2-phenylacetonitrile readily undergoes oxidation reactions, which primarily affect the amino and nitrile functional groups. These oxidation processes typically result in the formation of amides or carboxylic acids depending on reaction conditions and oxidizing agents employed. Common oxidizing agents used for these transformations include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
The oxidation reactions of this compound are of particular interest in organic synthesis, as they provide access to a variety of valuable derivatives with applications in pharmaceutical development and materials science.
Reduction Reactions
Reduction reactions of 2-amino-2-phenylacetonitrile primarily target the nitrile group, converting it into a primary amine. This transformation effectively generates a diamine product with altered chemical properties. The reduction processes typically employ reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
These reduction pathways are valuable in synthesis planning, as they allow for the preparation of diamines that serve as building blocks for more complex molecular structures.
Substitution Reactions
The amino group of 2-amino-2-phenylacetonitrile functions as a nucleophilic center that can participate in various substitution reactions. These transformations lead to the formation of diverse derivatives with modified properties and functions. Common reactions include alkylation with alkyl halides and acylation with acyl chlorides, which can be conducted under either basic or acidic conditions depending on the desired outcome.
The versatility of these substitution reactions contributes significantly to the compound's utility as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials.
Biological Activity and Applications
Research Applications
2-Amino-2-phenylacetonitrile demonstrates considerable versatility in scientific research applications across multiple disciplines:
In chemistry, it serves as a crucial precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups provide multiple reactive sites for further chemical modifications.
For biological research, the compound is employed in enzyme-catalyzed reaction studies and as a substrate in biochemical assays. Its structural features make it suitable for investigating enzymatic activities and mechanisms.
In medicinal chemistry, 2-amino-2-phenylacetonitrile is investigated for potential therapeutic properties, particularly for its possible role in treating inflammatory conditions. Its derivatives show promise in drug development pipelines.
Within industrial contexts, the compound finds utility in the production of specialty chemicals and serves as an intermediate in the synthesis of dyes and pigments for commercial applications.
Pharmacological Properties
From a pharmacological perspective, 2-amino-2-phenylacetonitrile has been identified as a CYP1A2 inhibitor, which has significant implications for drug metabolism and potential drug-drug interactions. This inhibitory activity suggests that the compound may affect the metabolism of other drugs processed by this cytochrome P450 enzyme.
The compound exhibits a log Kp (skin permeation) value of -6.56 cm/s, indicating moderate potential for absorption through biological membranes. This property, combined with its reported high gastrointestinal absorption capability and ability to cross the blood-brain barrier, influences its pharmacokinetic profile and potential applications in drug development.
Toxicological Considerations
Safety assessments indicate that 2-amino-2-phenylacetonitrile can cause serious eye irritation and respiratory irritation, highlighting its potential toxicity at certain concentrations. This safety profile necessitates appropriate handling procedures in laboratory and industrial settings.
Studies in animal models demonstrate that the effects of the compound vary significantly with dosage. High doses are associated with toxic effects including skin and respiratory irritation, underlining the importance of careful dosage control in any applications involving human or animal exposure.
Comparative Analysis with Similar Compounds
Structural Analogs and Their Properties
Comparing 2-amino-2-phenylacetonitrile with structurally related compounds provides valuable insights into structure-activity relationships and potential applications. Table 2 presents a comparative analysis of key analogs.
Table 2: Comparison of 2-Amino-2-phenylacetonitrile with Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Distinctive Features |
---|---|---|---|
2-Amino-2-phenylacetonitrile | C8H8N2 | 132.16 | Base compound with amino and nitrile groups |
2-Amino-2-phenylacetonitrile Hydrochloride | C8H9ClN2 | 168.62 | Enhanced water solubility, greater stability at -20°C for ≥5 years |
2-Amino-2-methylpropane Nitrile | C4H8N2 | 84.12 | Lacks phenyl group, higher nucleophilicity, used in polymer chemistry |
2-((4-Nitrophenyl)amino)-2-phenylacetonitrile | C14H11N3O2 | 253.26 | Contains electron-withdrawing nitro group, altered reactivity profile |
2-[4-(Dimethylamino)phenyl]acetonitrile | C10H12N2 | 160.22 | Features electron-donating dimethylamino group, used in fluorescent dye synthesis |
Structure-Activity Relationships
The structural variations among these analogs produce significant differences in physical properties, chemical reactivity, and biological activity. The hydrochloride salt form (CAS 53641-60-4) exhibits enhanced water solubility compared to the free base due to its ionic character, making it preferable for biological assays and pharmaceutical formulations.
Compounds featuring electron-withdrawing groups, such as the nitro group in 2-((4-Nitrophenyl)amino)-2-phenylacetonitrile, demonstrate enhanced efficacy in enzyme inhibition studies. This observation aligns with broader research findings on α-aminonitriles' mechanisms of action in biological systems.
Conversely, the 2-[4-(Dimethylamino)phenyl]acetonitrile analog, with its electron-donating dimethylamino group, displays altered reactivity in nucleophilic substitution reactions. This property makes it particularly valuable in the synthesis of fluorescent dyes and in the design of coordination compounds.
Research Findings and Current Trends
Antitumor Activity Studies
Recent research has revealed promising antitumor properties in derivatives of 2-amino-2-phenylacetonitrile, particularly those containing electron-withdrawing substituents. Compounds with nitro groups, such as 2-((4-Nitrophenyl)amino)-2-phenylacetonitrile, have demonstrated enhanced efficacy in preliminary screening studies. These findings correlate with broader investigations into α-aminonitriles as potential enzyme inhibitors in cancer treatment protocols.
The mechanism underlying these antitumor effects appears to involve interference with cellular signaling pathways and metabolic processes essential for cancer cell proliferation. This research direction represents an important frontier in the medicinal applications of 2-amino-2-phenylacetonitrile and its derivatives.
Synthetic Applications
In synthetic organic chemistry, 2-amino-2-phenylacetonitrile continues to gain attention as a versatile building block. The hydrochloride salt form is increasingly favored in pharmaceutical synthesis due to its enhanced stability and handling characteristics, while the free base remains valuable for mechanistic studies examining reaction pathways and kinetics.
Recent methodological improvements have focused on green chemistry approaches, including solvent-free conditions, catalyst recycling, and continuous flow methodologies. These advances aim to make the synthesis and utilization of 2-amino-2-phenylacetonitrile more environmentally sustainable and economically viable for industrial applications.
Biological Systems Interactions
An intriguing research finding involves phenylacetonitrile (PAN), which is structurally related to 2-amino-2-phenylacetonitrile. Studies have demonstrated that PAN functions as an olfactory signal for locusts, being converted to hydrogen cyanide (HCN) when these insects are threatened. This conversion serves as a defense mechanism against predators, highlighting the ecological significance of nitrile-containing compounds in biological systems.
This connection to natural defense mechanisms suggests potential applications for 2-amino-2-phenylacetonitrile derivatives in agricultural pest management and may inform the development of bio-inspired defensive compounds for various applications.
Analytical Methods for Characterization
Spectroscopic Techniques
The structural characterization of 2-amino-2-phenylacetonitrile typically employs multiple complementary spectroscopic techniques. Fourier-transform infrared spectroscopy (FT-IR) reveals the characteristic C≡N stretch at approximately 2200 cm−1, providing confirmation of the nitrile functionality.
Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, shows distinctive signals for the phenyl protons at δ 7.2–7.5 ppm. The amino group protons and the chiral center proton also give characteristic signals that help confirm the compound's structure.
Mass spectrometry provides further structural confirmation through the molecular ion peak and fragmentation pattern analysis. For the hydrochloride salt, a characteristic m/z value of 168.62 for [M+H]+ is observed.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) using a C18 column with UV detection at 254 nm represents a standard method for purity analysis of 2-amino-2-phenylacetonitrile. This approach allows for quantitative determination of the compound's purity and detection of potential impurities or degradation products.
Stability testing protocols typically monitor the compound under varying pH conditions (4–9) and temperatures (4°C–25°C) to assess structural integrity over time. These analyses are crucial for establishing appropriate storage conditions and shelf-life parameters for both research and industrial applications.
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